7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-methoxybenzoate
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Overview
Description
7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-METHOXYBENZOATE is a complex organic compound that features a benzoxathiol core structure with methoxyphenyl and methoxybenzoate substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-METHOXYBENZOATE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzoxathiol Core: This can be achieved through the cyclization of appropriate thiol and phenol derivatives under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions, where the methoxyphenyl group is introduced using reagents like methoxybenzene and a suitable catalyst.
Esterification to Form the Methoxybenzoate: The final step involves esterification, where the benzoxathiol derivative is reacted with methoxybenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) for halogenation or nitric acid (HNO3) for nitration are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-METHOXYBENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-METHOXYBENZOATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL BENZOATE: Similar structure but lacks the methoxy group on the benzoate moiety.
7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-METHOXYBENZOATE: Similar structure with the methoxy group positioned differently.
Uniqueness
The presence of both methoxyphenyl and methoxybenzoate groups in 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-METHOXYBENZOATE imparts unique chemical properties, such as enhanced solubility and specific reactivity patterns, making it distinct from its analogs.
Properties
Molecular Formula |
C22H16O6S |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
[7-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-methoxybenzoate |
InChI |
InChI=1S/C22H16O6S/c1-25-14-9-7-13(8-10-14)17-11-15(12-19-20(17)28-22(24)29-19)27-21(23)16-5-3-4-6-18(16)26-2/h3-12H,1-2H3 |
InChI Key |
NPVWRUROKMRMFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=CC=C4OC)SC(=O)O3 |
Origin of Product |
United States |
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